(2R,3R)-2-Amino-3-phenyl-butyric acid hydrochloride
Overview
Description
(2R,3R)-2-Amino-3-phenyl-butyric acid hydrochloride: is a chiral amino acid derivative. It is a hydrochloride salt form of (2R,3R)-2-amino-3-phenyl-butyric acid, which is known for its potential applications in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric synthesis of (2R,3R)-2-amino-3-phenyl-butyric acid, followed by conversion to its hydrochloride salt. This can be achieved through the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The free amino acid can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or water, followed by crystallization.
Industrial Production Methods: Industrial production may involve large-scale asymmetric synthesis using optimized chiral catalysts and efficient purification techniques to obtain high yields and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential role in enzyme inhibition and protein interactions.
- Investigated for its effects on cellular processes and signaling pathways.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique stereochemistry and biological activity.
- Used in the design of novel drugs and pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty compounds.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-amino-3-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating certain enzymes, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
(2S,3S)-2-Amino-3-phenyl-butyric acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Phenylalanine derivatives: Compounds with similar structural features but different stereochemistry or functional groups.
Uniqueness:
- The (2R,3R) stereochemistry of (2R,3R)-2-amino-3-phenyl-butyric acid hydrochloride distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
- Its specific interactions with molecular targets and pathways may offer advantages in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-phenylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-PRCZDLBKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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